REACTION_CXSMILES
|
Cl.[C:2]1([CH3:14])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.[CH3:15][C:16]1([CH3:29])[C:20]2([CH2:24][S:25](Cl)(=[O:27])=[O:26])[C:21]([CH2:23][CH:17]1[CH2:18][CH2:19]2)=[O:22]>C(Cl)(Cl)Cl>[CH3:15][C:16]1([CH3:29])[CH:17]2[CH2:18][CH2:19][C:20]1([CH2:24][S:25]([N:11]1[CH2:10][CH2:9][N:8]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[CH3:14])[CH2:13][CH2:12]1)(=[O:27])=[O:26])[C:21](=[O:22])[CH2:23]2 |f:0.1|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=C(C=CC=C1)N1CCNCC1)C
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Name
|
TEA
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Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65.5 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The solution was stirred at 0° C. for 1 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at ambient temperature for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
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Details
|
The solution was extracted with 5% aqueous HCl (2×500 mL), water (500 mL), and saturated aqueous NaHCO3 (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized from methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2(C(CC1CC2)=O)CS(=O)(=O)N2CCN(CC2)C2=C(C=CC=C2)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |